

An In-depth Technical Guide to (3,5-Dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3,5-Dimethylpyridin-2-yl)methanol

Cat. No.: B139157

[Get Quote](#)

This technical guide provides a comprehensive overview of **(3,5-Dimethylpyridin-2-yl)methanol**, including its chemical identity, physicochemical properties, and a detailed synthesis protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity

IUPAC Name: **(3,5-Dimethylpyridin-2-yl)methanol**[\[1\]](#)[\[2\]](#)

Synonyms:

- 2-(Hydroxymethyl)-3,5-dimethylpyridine[\[2\]](#)
- 3,5-Dimethyl-2-pyridinemethanol

Physicochemical Properties

The following table summarizes the key quantitative data for **(3,5-Dimethylpyridin-2-yl)methanol**. It is important to note that while some physical properties have been experimentally determined, others are predicted based on computational models.

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ NO	[1] [2] [3]
Molecular Weight	137.18 g/mol	[1] [2] [3]
CAS Number	202932-05-6	[1] [3] [4]
Melting Point	92 °C	[3]
Boiling Point (Predicted)	257.3 ± 35.0 °C	[5]
Density (Predicted)	1.063 ± 0.06 g/cm ³	[3]

Synthesis of (3,5-Dimethylpyridin-2-yl)methanol

While detailed experimental protocols for the synthesis of **(3,5-Dimethylpyridin-2-yl)methanol** are not extensively published, a viable synthetic route can be adapted from methodologies used for structurally similar pyridine derivatives. The following protocol is based on the reduction of a corresponding pyridine-2-carboxylic acid or its ester, a common strategy for the preparation of pyridyl methanols.

Experimental Protocol: Reduction of a 3,5-Dimethylpyridine-2-carboxylic Acid Derivative

Objective: To synthesize **(3,5-Dimethylpyridin-2-yl)methanol** via the reduction of a suitable precursor.

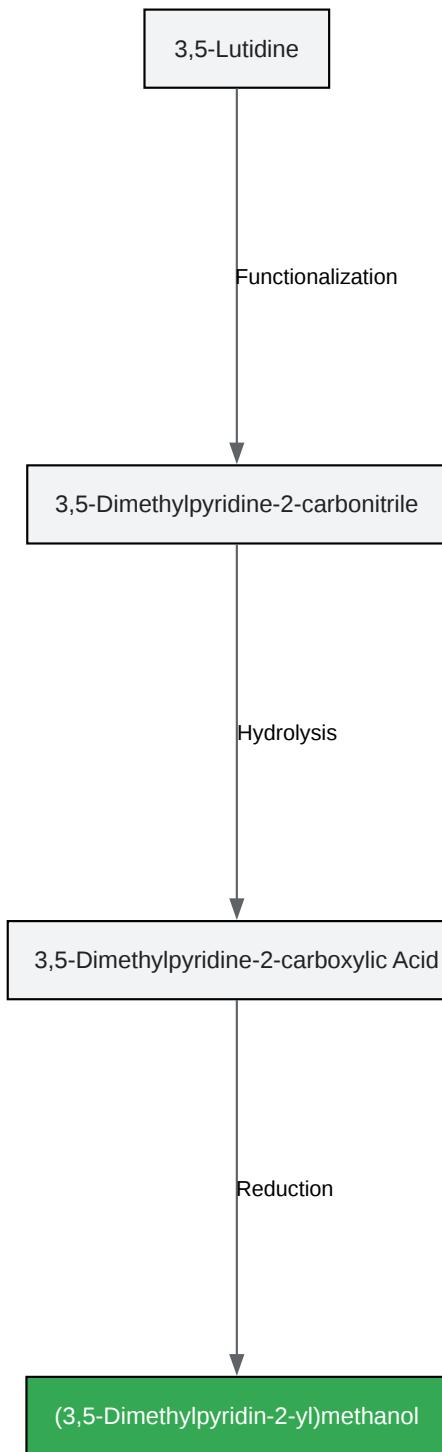
Materials:

- Ethyl 3,5-dimethylpyridine-2-carboxylate (or a similar activated carboxylic acid derivative)
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Sodium sulfate (anhydrous)
- Hydrochloric acid (1 M)

- Sodium bicarbonate (saturated aqueous solution)
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Rotary evaporator

Procedure:

- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran.
- Addition of Precursor: A solution of ethyl 3,5-dimethylpyridine-2-carboxylate (1 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
- Work-up: The resulting solid is filtered off and washed with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **(3,5-Dimethylpyridin-2-yl)methanol**.


Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable reagent that reacts violently with water. All manipulations should be carried out in a fume hood under an

inert atmosphere by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Logical Workflow for Synthesis

The following diagram illustrates a generalized synthetic workflow for the preparation of **(3,5-Dimethylpyridin-2-yl)methanol** from a suitable pyridine precursor.

General Synthetic Workflow for (3,5-Dimethylpyridin-2-yl)methanol

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. dev.klivon.com [dev.klivon.com]
- 3. chembk.com [chembk.com]
- 4. 202932-05-6|(3,5-Dimethylpyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 5. CAS:202932-05-6 FT-0667549 3,5-Dimethyl-2-pyridinemethanol Product Detail Information [finetechchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (3,5-Dimethylpyridin-2-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b139157#3-5-dimethylpyridin-2-yl-methanol-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com